

Technical Support Center: mCherry Imaging

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Compound of Interest

Compound Name: mCMY416
Cat. No.: B15572964

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize mCherry photobleaching and optimize their imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is mCherry photobleaching and why does it occur?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the mCherry protein, upon exposure to excitation light. This leads to a loss of fluorescent signal. The process is primarily caused by the interaction of the excited mCherry chromophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically modify and destroy the chromophore.^{[1][2]} Factors influencing photobleaching include the intensity and duration of light exposure, the excitation wavelength, and the local chemical environment.

Q2: My mCherry signal is fading too quickly. What are the first things I should check?

A2: Rapid photobleaching of mCherry is a common issue. Here are the initial troubleshooting steps:

- Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[3][4]
- Minimize Exposure Time: Decrease the camera exposure time to the minimum required for a clear image.[3][5]
- Avoid Unnecessary Illumination: Only expose the sample to excitation light when actively acquiring an image. Use transmitted light for focusing whenever possible.[3][6]
- Optimize Filters: Ensure you are using the appropriate excitation and emission filters for mCherry to maximize signal collection and minimize excitation of other cellular components. [7]

Q3: How does the choice of excitation wavelength affect mCherry photobleaching?

A3: The excitation wavelength significantly impacts photobleaching. For two-photon microscopy, shorter wavelengths (e.g., 750-800 nm) can lead to very fast photobleaching.[8][9] Studies have shown that for two-photon excitation of mCherry, a peak excitation wavelength is around 1160 nm, which is beyond the range of standard Ti:Sapphire lasers.[10][11] Using longer wavelengths when possible can help reduce photobleaching. For single-photon excitation, it is best to use a wavelength close to mCherry's excitation peak (~587 nm) to excite it efficiently without excessive energy that could accelerate photobleaching.[7][12]

Q4: Can I use any chemical agents to reduce mCherry photobleaching?

A4: Yes, several chemical agents, known as antifade reagents or antioxidants, can be added to the imaging medium to reduce photobleaching. These agents work by scavenging reactive oxygen species.

- Ascorbic Acid (Vitamin C): Has been shown to significantly alleviate phototoxic effects and reduce photobleaching during live cell imaging.[13][14]
- Trolox: A water-soluble analog of Vitamin E that can reduce phototoxicity.[3]
- Commercial Antifade Reagents: For fixed cells, various commercial mounting media containing antifade agents like p-Phenylenediamine (PPD), n-Propyl gallate (NPG), or 1,4-

Diazabicyclo-octane (DABCO) are available.[6][15] However, their compatibility with live-cell imaging needs to be carefully considered due to potential cytotoxicity.[2]

Q5: How does the cellular environment impact mCherry photostability?

A5: The local microenvironment, including pH and the presence of oxygen, can affect mCherry's photostability.[16] Creating an anaerobic environment can decrease the rate of photobleaching for mCherry, as oxygen is a key mediator of the process.[1] However, this is often not feasible for live-cell imaging of aerobic organisms.

Q6: Is mCherry the most photostable red fluorescent protein?

A6: While mCherry is a widely used and generally robust red fluorescent protein, other options with potentially higher photostability exist.[17][18] For example, mKate2 has been reported to have a slower average photobleaching rate in some systems.[19] A newer variant, Kriek, was specifically engineered from mCherry to have a 2.5- to 4-fold higher photostability.[1] The choice of fluorescent protein may depend on the specific experimental conditions and requirements.

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Rapid signal loss during time-lapse imaging	Excitation light is too intense.	Decrease laser power or lamp intensity. Use a neutral density filter. [3] [6]
Exposure time is too long.	Reduce the camera exposure time to the minimum required for a good signal-to-noise ratio. [3]	
Frequent sampling.	Increase the time interval between image acquisitions. [3]	
Weak initial mCherry signal	Low protein expression levels.	Ensure your expression system is working optimally. Consider using a brighter fluorescent protein if expression cannot be increased.
Suboptimal imaging settings.	Check that your filter sets are appropriate for mCherry's excitation and emission spectra. [7]	
High background fluorescence	Autofluorescence from the sample or medium.	Use a specialized imaging medium with reduced autofluorescence. Select excitation and emission filters to minimize background. [19]
Non-specific binding of fluorescently tagged proteins.	Optimize your transfection or transduction protocol to ensure proper protein localization.	

Quantitative Data Summary

The following table summarizes the photostability of mCherry in comparison to other fluorescent proteins and under different conditions.

Fluorescent Protein/Condition	Relative Photostability Metric	Reference
mCherry	Half-life of 345.5 s in living cells	[20]
CH-1 (mCherry-FRET construct)	Half-life of 1948.8 s in living cells (approx. 6-fold increase)	[20]
mKate2	Slower average photobleaching rate than mCherry in <i>C. elegans</i> embryos	[19]
Kriek	2.5-fold (widefield) and 4-fold (confocal) higher photostability than mCherry	[1]
mApple	Half-life of 50.2 s in living cells	[20]

Experimental Protocols

Protocol 1: Preparing and Using Ascorbic Acid for Live-Cell Imaging

This protocol describes how to prepare and use an ascorbic acid-supplemented imaging medium to reduce mCherry photobleaching during live-cell imaging.

Materials:

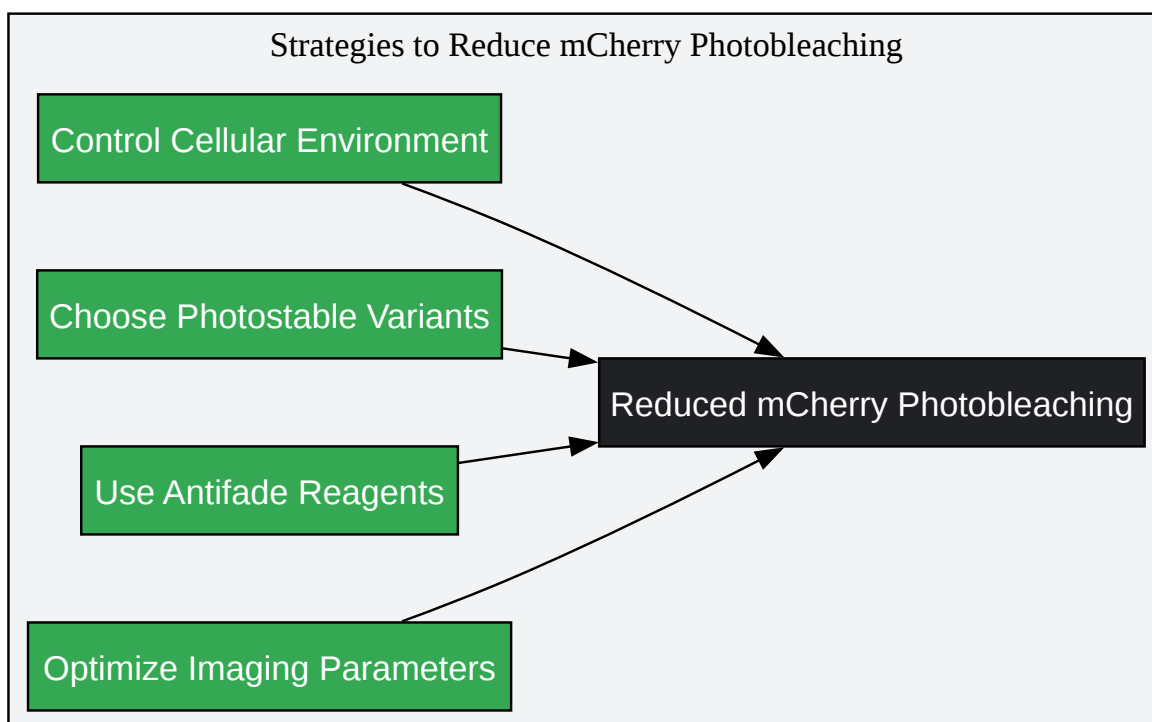
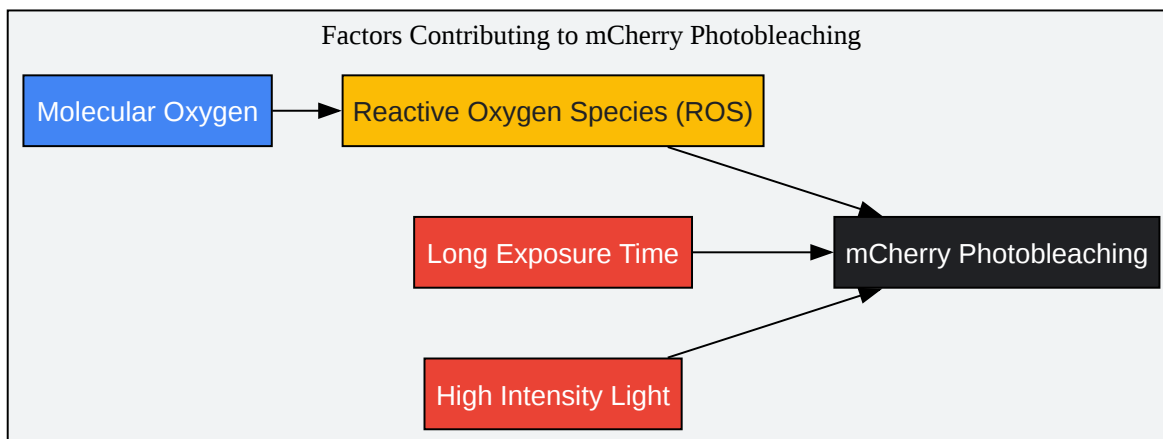
- L-Ascorbic acid powder
- Your standard live-cell imaging medium (e.g., DMEM, FluoroBrite)
- Sterile filters (0.22 μm)
- Target cells expressing mCherry

Procedure:

- Prepare a stock solution of L-Ascorbic acid:

- Dissolve L-Ascorbic acid powder in your imaging medium to a final concentration of 50 mM.
- Sterilize the solution by passing it through a 0.22 μm filter.
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Prepare the final imaging medium:
 - On the day of the experiment, thaw an aliquot of the ascorbic acid stock solution.
 - Dilute the stock solution into your pre-warmed imaging medium to a final working concentration. A concentration of 500 μM has been shown to be effective without being cytotoxic for some cell lines.[\[13\]](#)[\[14\]](#) However, it is recommended to test a range of concentrations (e.g., 100 μM to 1 mM) to find the optimal, non-toxic concentration for your specific cell type.
- Image your cells:
 - Replace the culture medium of your mCherry-expressing cells with the ascorbic acid-supplemented imaging medium.
 - Allow the cells to equilibrate for at least 15-30 minutes before starting your imaging session.
 - Proceed with your live-cell imaging, following best practices for minimizing light exposure.

Visualizations



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